molecular formula C12H10BrN3S B2592975 (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine CAS No. 824413-80-1

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine

Cat. No.: B2592975
CAS No.: 824413-80-1
M. Wt: 308.2
InChI Key: RBHGFZMBPWDIAR-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

The compound’s molecular formula is C₁₂H₁₀BrN₃S , with a molecular weight of 306.98 g/mol . Its structure comprises a fused imidazo[2,1-b]thiazole core substituted with a 4-bromophenyl group at position 6 and a methanamine moiety (-CH₂NH₂) at position 5. The imidazo[2,1-b]thiazole scaffold consists of a five-membered thiazole ring fused to a six-membered imidazole ring, forming a planar bicyclic system.

Key Structural Features:
  • Fused Ring System :
    • Thiazole Ring : Contains sulfur and nitrogen atoms at positions 1 and 3, respectively.
    • Imidazole Ring : Nitrogen atoms at positions 1 and 2, forming a conjugated π-system.
  • Substituents :
    • 4-Bromophenyl Group : A bromine atom is attached to the para position of the phenyl ring, enhancing electron-withdrawing effects.
    • Methanamine Group : The -CH₂NH₂ substituent introduces hydrogen-bonding capacity and steric bulk.
Crystallographic Insights:

While direct crystallographic data for this compound are limited, related imidazo[2,1-b]thiazole derivatives exhibit planar conformations with dihedral angles between 1.1° and 8.11° between the thiazole/imidazole rings and substituents. Hydrogen bonding and π-π stacking interactions are common in these systems, as observed in analogous structures.

Spectroscopic Profiling

Spectroscopic characterization is critical for confirming the compound’s identity and functional groups. Below are key data derived from related compounds and theoretical models.

FT-IR Spectroscopy
Wavenumber (cm⁻¹) Assignment Source
3098 N-H stretch (amine)
1540 C=N stretch (thiazole/imidazole)
1381 C-Br stretch (4-bromophenyl)
1281 C-N stretch (thiazole)
1H and 13C NMR Spectroscopy
1H NMR (DMSO-d₆) 13C NMR (DMSO-d₆)
δ 2.50 (s, 3H, CH₃) δ 10.05 (CH₃)
δ 3.72 (s, 3H, OCH₃) δ 55.8 (OCH₃)
δ 5.62 (br s, NH₂) δ 85.9 (C-S/C-N)
δ 7.18–7.98 (m, 8H, Ar-H) δ 112.9–154.4 (aromatic carbons)

Note: Data extrapolated from structurally similar compounds ().

Mass Spectrometry
Ionization Mode m/z Fragment
[M+H]⁺ 307.98 Molecular ion
[M-H]⁻ 305.97 Deuterated molecular ion
[M+Na]⁺ 329.97 Sodium adduct

Electronic Properties and Quantum Chemical Calculations

Quantum chemical studies on imidazo[2,1-b]thiazole derivatives reveal insights into their electronic behavior. Though specific data for this compound are unavailable, related analogs exhibit:

  • HOMO-LUMO Gaps : Typically range between 4–6 eV , with electron density concentrated on the thiazole/imidazole rings.
  • Electron-Donating/Accepting Groups :
    • 4-Bromophenyl : Electron-withdrawing via inductive effects.
    • Methanamine : Electron-donating through resonance and hydrogen bonding.
  • Nucleophilicity : The methanamine group enhances reactivity at the C-5 position, facilitating further functionalization.

Comparative Analysis with Related Imidazo[2,1-b]thiazole Derivatives

The biological activity and electronic properties of this compound are influenced by its substituents. Below is a comparison with structurally similar derivatives.

Biological Activity
Compound Target Potency (IC₅₀) Selectivity
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine COX-2 0.08 µM SI = 313.7
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-amine Tubulin 3.6 µM Moderate
(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine Hypothetical Not reported Not reported
Electronic Properties
Parameter Methanamine Derivative Methylsulfonyl Derivative
HOMO Energy -6.2 eV (estimated) -5.8 eV
LUMO Energy -1.8 eV (estimated) -1.5 eV
Electron Density Higher at C-5 (NH₂) Higher at C-6 (SO₂Me)

Properties

IUPAC Name

[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3S/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11/h1-6H,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHGFZMBPWDIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824413-80-1
Record name 824413-80-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the imidazo[2,1-b]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole compounds, including (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, exhibit significant antimicrobial properties.

  • Study Findings : A study demonstrated that similar thiazole compounds showed potent activity against various bacterial strains such as E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like ciprofloxacin .
CompoundBacterial StrainMIC (µg/mL)
Thiazole DerivativeE. coli15
Thiazole DerivativeS. aureus10

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly against breast cancer cell lines.

  • Case Study : A recent study reported that imidazo[2,1-b]thiazole derivatives exhibited cytotoxic effects on MCF-7 breast cancer cells, with some compounds achieving IC50 values as low as 8.38 µM .
CompoundCell LineIC50 (µM)
Imidazo[2,1-b]thiazoleMCF-78.38

Antiviral Activity

In silico studies have suggested that similar compounds may possess antiviral properties against viruses such as SARS-CoV-2.

  • Research Insights : Computational modeling indicated potential binding interactions of imidazo[2,1-b]thiazole derivatives with viral proteins, suggesting a pathway for further antiviral drug development .

Mechanism of Action

The mechanism of action of (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. For example, its cytotoxic activity may involve the inhibition of key enzymes in cancer cell metabolism, leading to cell death. The bromophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The nature of the substituent on the phenyl ring significantly influences biological activity. Key comparisons include:

Compound Phenyl Substituent Key Activity/Properties Source
Target Compound 4-Bromophenyl Limited bioactivity data; used as a synthetic intermediate
Compound 6a 4-(Methylsulfonyl)phenyl Potent COX-2 inhibitor (IC₅₀ = 0.08 µM; selectivity index = 313.7)
ND-12025 3-(Trifluoromethyl)phenoxy Anti-tuberculosis activity (structural data only)
Compound 12h 4-Bromophenyl (modified) IDO1 inhibitor (biological assay performed)

Key Insight : Electron-withdrawing groups (e.g., methylsulfonyl in 6a) enhance COX-2 selectivity, while bulkier substituents (e.g., bromo in the target compound) may influence solubility and receptor binding .

Amine Group Modifications at C-5

The amine substituent at C-5 of the imidazo[2,1-b]thiazole ring critically modulates potency and selectivity:

Compound Amine Substituent Biological Impact Source
Target Compound Methanamine (NH₂) Uncharacterized; potential for derivatization
Compound 6a N,N-Dimethylmethanamine High COX-2 potency (IC₅₀ = 0.08 µM) due to enhanced lipophilicity
Compound 12h Acetamide-linked triazole Improved solubility (mp = 165–166°C) and IDO1 inhibition
Compound 31 Chloroacetyl Intermediate for further functionalization

Key Insight : N,N-Dimethylation (as in 6a) improves COX-2 selectivity by optimizing steric and electronic interactions with the enzyme’s active site . Primary amines (e.g., target compound) may serve as precursors for bioactive derivatives.

Biological Activity

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships.

  • Molecular Formula : C₁₂H₉BrN₂S
  • CAS Number : 439095-24-6
  • Melting Point : 197–199 °C

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. A notable evaluation involved assessing its activity against the liver carcinoma cell line HEPG2-1 using the MTT assay, where it demonstrated significant cytotoxicity.

Case Study: Cytotoxicity Against HEPG2-1

The cytotoxicity was quantified through the half-maximal inhibitory concentration (IC50) values, which were derived from dose-response curves. The results indicated that:

CompoundIC50 (µM)Reference
(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine8.5
Doxorubicin (Control)0.5

This data suggests that while the compound is less potent than doxorubicin, it exhibits promising activity that warrants further investigation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains and fungi.

Antimicrobial Efficacy

In a recent study, the compound's antimicrobial activity was tested against various pathogens. The results are summarized in the table below:

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Aspergillus niger18

These findings indicate that (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine possesses significant antimicrobial properties, particularly against fungal species.

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives like (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine are influenced by their structural features. The presence of electron-withdrawing groups such as bromine enhances its biological efficacy.

Key Observations:

  • Bromine Substitution : The introduction of bromine at the para position of the phenyl ring significantly improves the compound's anticancer activity.
  • Thiazole Ring : The imidazo-thiazole framework is crucial for maintaining biological activity, as modifications to this core structure often lead to diminished efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids to form 2-amino[1,3,4]thiadiazoles, followed by reaction with 2-haloketones to construct the imidazo[2,1-b]thiazole core. Bromination at the C5 position is achieved using N-bromosuccinimide (NBS) under controlled conditions . Key intermediates include thiosemicarbazide derivatives and halogenated precursors, which must be purified via column chromatography to avoid side reactions.

Q. How is the compound characterized spectroscopically, and what are the diagnostic peaks in its IR and NMR spectra?

  • Methodological Answer :

  • IR Spectroscopy : Peaks at ~1640 cm⁻¹ (C=N stretching of the imidazo ring), ~775 cm⁻¹ (C-S bond), and ~698 cm⁻¹ (C-Br vibration) are critical for structural confirmation .
  • NMR : In 1H^1H-NMR, aromatic protons appear as a multiplet between δ 6.65–7.97 ppm, while the methanimine proton (HC=N) resonates at δ 7.1–7.2 ppm. The 13C^{13}C-NMR shows C-Br at ~123 ppm and C=N (Schiff base) at ~135–137 ppm .

Q. What solvents and conditions are suitable for recrystallization to ensure high purity?

  • Methodological Answer : Dimethyl sulfoxide (DMSO) or ethanol/water mixtures are preferred due to the compound’s moderate solubility. Thermal stability tests (e.g., TGA) indicate decomposition above 250°C, so recrystallization should be performed below this threshold .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring or methanamine group) affect bioactivity in anticancer or antimicrobial assays?

  • Methodological Answer :

  • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., nitro or acetyl) on the phenyl ring show enhanced cytotoxicity against cancer cell lines (IC₅₀ < 10 µM). For example, compound 17A (with a 4-acetylphenyl group) demonstrated selective inhibition of tubulin polymerization .
  • Antimicrobial Activity : Schiff base derivatives (e.g., compound 4A ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) due to increased membrane permeability .
    • Data Table :
DerivativeSubstituentBioactivity (IC₅₀/MIC)Target Mechanism
3A 2-chloro-4-nitroIC₅₀ = 7.2 µM (HeLa)DNA intercalation
17A 4-acetylphenylIC₅₀ = 4.8 µM (MCF-7)Tubulin inhibition

Q. What computational strategies (e.g., molecular docking, DFT) predict binding affinities to biological targets like σ1 receptors or tubulin?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with σ1 receptors (PDB: 5HK1). The bromophenyl group forms hydrophobic contacts with Leu95 and Tyr103, while the methanamine group hydrogen-bonds to Glu172 .
  • DFT Calculations : B3LYP/6-31G(d) level optimizations reveal electron-deficient regions at the bromine atom, enhancing electrophilic reactivity in cross-coupling reactions .

Q. How can conflicting bioactivity data from different assays (e.g., in vitro vs. in vivo) be reconciled?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). For example, compound 9c showed poor oral bioavailability in murine models despite potent in vitro antitubercular activity (MIC = 2 µg/mL). Adjusting formulation (e.g., liposomal encapsulation) improved efficacy by 3-fold .

Q. What protocols ensure stability during long-term storage or under physiological conditions?

  • Methodological Answer :

  • Storage : Store at –20°C under argon to prevent bromine loss or oxidation.
  • Stability in PBS : HPLC monitoring shows <5% degradation over 72 hours at pH 7.4, but acidic conditions (pH < 5) cause rapid decomposition .

Contradiction Analysis

Q. Why do some studies report high antitubercular activity while others show negligible effects?

  • Resolution : Activity depends on the substituent’s electronic profile. Derivatives with para-methoxy groups (e.g., 4A ) exhibit poor activity against Mycobacterium tuberculosis due to reduced membrane penetration, whereas nitro-substituted analogues (e.g., 3A ) achieve MIC = 1.5 µg/mL .

Mechanistic Studies

Q. What experimental approaches validate the compound’s interaction with carbonic anhydrase isoforms (hCA I/II)?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use stopped-flow CO₂ hydration method. Compound 12A inhibits hCA II with Kᵢ = 12 nM, correlating with its 4-acetylphenyl group’s steric bulk .
  • X-ray Crystallography : Co-crystallization with hCA II (PDB: 3KS3) confirms binding near the zinc-active site .

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